ACETIC ACID 2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL ESTER ACETIC ACID 2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL ESTER
Brand Name: Vulcanchem
CAS No.: 1760-44-7
VCID: VC0158031
InChI: InChI=1S/C17H14N2O3/c1-11(20)22-17-16(21)18-14-10-6-5-9-13(14)15(19-17)12-7-3-2-4-8-12/h2-10,17H,1H3,(H,18,21)
SMILES: CC(=O)OC1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3
Molecular Formula: C17H14N2O3
Molecular Weight: 294.3 g/mol

ACETIC ACID 2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL ESTER

CAS No.: 1760-44-7

Main Products

VCID: VC0158031

Molecular Formula: C17H14N2O3

Molecular Weight: 294.3 g/mol

ACETIC ACID 2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL ESTER - 1760-44-7

CAS No. 1760-44-7
Product Name ACETIC ACID 2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL ESTER
Molecular Formula C17H14N2O3
Molecular Weight 294.3 g/mol
IUPAC Name (2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate
Standard InChI InChI=1S/C17H14N2O3/c1-11(20)22-17-16(21)18-14-10-6-5-9-13(14)15(19-17)12-7-3-2-4-8-12/h2-10,17H,1H3,(H,18,21)
Standard InChIKey XDQDVCJNJFUBLE-UHFFFAOYSA-N
SMILES CC(=O)OC1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3
Canonical SMILES CC(=O)OC1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3
PubChem Compound 661451
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator